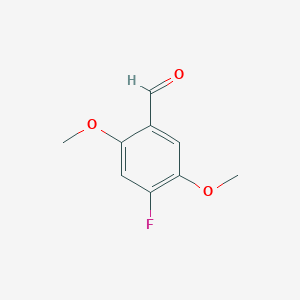

4-Fluoro-2,5-dimethoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9FO3 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

4-fluoro-2,5-dimethoxybenzaldehyde |

InChI |

InChI=1S/C9H9FO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3 |

InChI Key |

KCIZHZCNIPZAPO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)OC)F |

Origin of Product |

United States |

Contextualization Within Fluorinated Aromatic Aldehydes

4-Fluoro-2,5-dimethoxybenzaldehyde belongs to the broader category of fluorinated aromatic aldehydes. The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science. nih.gov Fluorine's high electronegativity and small size can significantly alter a molecule's properties, including its metabolic stability, binding affinity for biological targets, and lipophilicity. nih.gov

The presence of a fluorine atom on the benzaldehyde (B42025) ring has several key implications:

Metabolic Stability: In drug design, a common strategy is to block metabolically vulnerable positions on a molecule with a fluorine atom. The carbon-fluorine bond is very strong and not easily broken down by metabolic enzymes, which can increase the half-life of a drug in the body.

Synthetic Utility: Fluorinated benzaldehydes are valuable synthetic intermediates. wikipedia.orgchemicalbook.com They are used in the preparation of a wide range of compounds, including Schiff bases with potential antimicrobial properties and precursors for kinase inhibitors. wikipedia.orgchemicalbook.com The synthesis of fluorobenzaldehydes can often be achieved through methods like halogen-exchange fluorination, where a chloro- or bromo-substituted precursor is treated with a fluoride (B91410) source. wikipedia.org

Significance of Dimethoxy Substitution Patterns in Aromatic Systems

The two methoxy (B1213986) (-OCH₃) groups at the 2 and 5 positions of the benzene (B151609) ring play a crucial role in defining the molecule's reactivity. In contrast to the deactivating nature of fluorine's inductive effect, the methoxy group is a powerful activating group in electrophilic aromatic substitution.

Key characteristics of methoxy substitution include:

Electron-Donating Nature: The oxygen atom in the methoxy group has lone pairs of electrons that it can donate into the aromatic ring through resonance (+M effect). This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. minia.edu.eg

Directing Effects: As strong activating groups, methoxy substituents are ortho-para directors. In 4-Fluoro-2,5-dimethoxybenzaldehyde, the two methoxy groups work in concert to strongly activate the ring, counteracting the inductive withdrawal from the fluorine and the aldehyde group. The positions ortho and para to the methoxy groups (carbons 3, 4, and 6) are electronically enriched.

The parent compound, 2,5-dimethoxybenzaldehyde (B135726), is a known synthetic intermediate itself, often prepared from precursors like hydroquinone (B1673460) or p-methoxyphenol through multi-step syntheses involving methylation and formylation reactions. chemicalbook.comsciencemadness.org

Reactivity and Mechanistic Insights of 4 Fluoro 2,5 Dimethoxybenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the aldehyde carbonyl would proceed via nucleophilic addition to form a secondary alcohol upon acidic workup. The reaction involves the attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate.

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or potassium cyanide (KCN), 4-Fluoro-2,5-dimethoxybenzaldehyde can undergo nucleophilic addition to form a cyanohydrin. libretexts.orgd-nb.info This reaction is typically base-catalyzed, where the cyanide ion acts as the nucleophile. libretexts.org The resulting cyanohydrin is a versatile intermediate that can be hydrolyzed to an α-hydroxy carboxylic acid or reduced to an amino alcohol.

Wittig Reaction: The Wittig reaction provides a method for converting the aldehyde into an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile, attacking the aldehyde to form a betaine (B1666868) intermediate. This intermediate then collapses to an oxaphosphetane, which fragments to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comwikipedia.org The geometry of the resulting alkene is influenced by the nature of the substituents on the ylide. organic-chemistry.org

Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)

Condensation reactions of the aldehyde group involve the formation of a larger molecule with the elimination of a small molecule, typically water.

Schiff Base Formation: this compound can react with primary amines to form Schiff bases (or imines). jetir.orgresearchgate.netinternationaljournalcorner.comijmcmed.org The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. These reactions are often catalyzed by acid. ijmcmed.org Schiff bases are important intermediates in various organic syntheses and are also studied for their biological activities. internationaljournalcorner.comscience.gov

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), such as malonic acid or its esters. This reaction is typically catalyzed by a weak base. The initial product is an α,β-unsaturated compound, which can sometimes undergo further reactions.

Oxidation and Reduction Pathways

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of this compound to the corresponding carboxylic acid, 4-fluoro-2,5-dimethoxybenzoic acid, can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3), or milder reagents like silver oxide (Ag2O). The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups.

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (4-fluoro-2,5-dimethoxyphenyl)methanol. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH4). The reaction proceeds via the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon.

Reactions Involving the Aromatic Ring

The substituents on the benzene (B151609) ring—a fluorine atom and two methoxy (B1213986) groups—govern the reactivity and regioselectivity of reactions occurring on the aromatic core.

Electrophilic Aromatic Substitution Reactivity and Regioselectivity (considering fluoro and methoxy directing effects)

In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile is directed to specific positions on the aromatic ring by the existing substituents. The methoxy groups (-OCH3) are strong activating groups and are ortho-, para-directing due to their ability to donate electron density to the ring through resonance. The fluorine atom is a deactivating group due to its high electronegativity (inductive effect), but it is also ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance.

The combined directing effects of the substituents in this compound would favor electrophilic attack at the C3 and C6 positions. The C3 position is ortho to the C2-methoxy group and meta to the C5-methoxy and C4-fluoro groups. The C6 position is ortho to the C5-methoxy group and meta to the C2-methoxy and C4-fluoro groups. The powerful activating effect of the methoxy groups would likely overcome the deactivating effect of the fluorine and the aldehyde group (which is a meta-director).

Experimental evidence from the bromination of the closely related 2,5-dimethoxybenzaldehyde (B135726) shows that substitution occurs primarily at the 4- and 6-positions. upm.edu.mymdma.chchemicalbook.com In the case of this compound, the C4 position is already substituted with fluorine. Therefore, electrophilic substitution would be strongly directed to the C6 position, which is para to the C2-methoxy group and ortho to the C5-methoxy group. Nitration of 2-fluoro-1,4-dimethoxybenzene has been shown to selectively occur at the position para to the fluorine and ortho to a methoxy group, further supporting the directing influence of these substituents. mdpi.com

| Reaction | Expected Major Product(s) | Directing Influences |

| Nitration (HNO₃/H₂SO₄) | 6-Nitro-4-fluoro-2,5-dimethoxybenzaldehyde | The two methoxy groups strongly activate and direct ortho and para. The C6 position is highly activated. |

| Halogenation (e.g., Br₂/FeBr₃) | 6-Bromo-4-fluoro-2,5-dimethoxybenzaldehyde | Similar to nitration, the methoxy groups are the dominant directing groups, favoring substitution at C6. |

| Friedel-Crafts Acylation/Alkylation | Likely complex due to the deactivating aldehyde group and potential for catalyst coordination. However, if reaction occurs, substitution at C6 would be favored. | The aldehyde group is deactivating and can coordinate with the Lewis acid catalyst, potentially hindering the reaction. The methoxy groups activate the ring. |

Potential for Nucleophilic Aromatic Substitution (SNAr) Reactions (activated by fluorine)

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, primarily due to the presence of the fluorine atom. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group.

The fluorine atom, being the most electronegative halogen, is an excellent leaving group for SNAr reactions. The aldehyde group (-CHO) is a moderately strong electron-withdrawing group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when it is ortho or para to the leaving group. In this compound, the aldehyde group is meta to the fluorine atom. However, the cumulative electron-withdrawing effect of the aldehyde and the inductive effect of the methoxy groups can still render the ring susceptible to nucleophilic attack, especially under forcing conditions.

Reactivity of Methoxy Groups (e.g., Demethylation)

The methoxy groups in this compound are susceptible to cleavage, a reaction known as O-demethylation, to yield the corresponding hydroxybenzaldehydes. This transformation is of considerable importance as it can modulate the biological activity and physicochemical properties of the molecule. The reactivity of these methoxy groups is influenced by both electronic and steric factors.

Demethylation of aryl methyl ethers is a common transformation in organic synthesis, often accomplished using strong Lewis acids such as boron tribromide (BBr₃). The reaction typically proceeds via the formation of a Lewis acid-base adduct between the boron center and the ether oxygen. This is followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond. core.ac.uk The process can be sequential, with one methoxy group being cleaved first, followed by the second under appropriate conditions.

The regioselectivity of demethylation in polysubstituted aromatic ethers can be complex. In the case of N-[2-(3,4-dimethoxyphenyl)ethyl]phthalimide, treatment with BBr₃ resulted in regioselective cyclization para to the C-3 methoxy group, alongside a mixture of mono- and di-demethylated products. nih.gov For this compound, the electron-withdrawing nature of the fluorine atom at the 4-position and the aldehyde group at the 1-position would influence the electron density on the methoxy groups at the 2- and 5-positions, potentially affecting the site of initial demethylation. Computational studies on substituted phenethyl phenyl ether, a model for the β-O-4 linkage in lignin (B12514952), have shown that ortho-substituents can lower the C-O bond dissociation enthalpy (BDE), although this effect can be mitigated by hydrogen bonding. nih.gov

The choice of demethylating agent and reaction conditions is crucial to control the extent of demethylation and achieve the desired product. For instance, varying the equivalents of BBr₃ and the reaction temperature can influence the product distribution between mono-demethylated, di-demethylated, and other reaction products. nih.govajrconline.org

Table 1: Common Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent | General Conditions | Remarks |

| Boron Tribromide (BBr₃) | Typically in an inert solvent like dichloromethane (B109758) at low temperatures (e.g., -78 °C to room temperature). commonorganicchemistry.com | A powerful Lewis acid, often used for complete demethylation. Can sometimes lead to other reactions depending on the substrate. nih.gov |

| Hydrogen Bromide (HBr) | Often used as a concentrated aqueous solution with heating. | A strong Brønsted acid. |

| Alkyl Thiols | Used with a base like sodium methoxide (B1231860) in a high-boiling solvent (e.g., NMP, DMSO). | Offers a milder, non-acidic alternative. |

| Cytochrome P450 Enzymes | Biocatalytic conditions, often requiring a cofactor like NADPH or using a peroxygenase system with H₂O₂. rsc.orgrsc.org | Can offer high regioselectivity. nih.govrsc.org |

Influence of Fluorine on Reaction Kinetics and Thermodynamics

The fluorine atom at the 4-position of the benzaldehyde (B42025) ring exerts a significant influence on the molecule's reactivity through its strong electron-withdrawing inductive effect (-I effect). This effect alters the electron density of the aromatic ring and the functional groups attached to it, thereby impacting the kinetics and thermodynamics of various reactions.

In the context of nucleophilic aromatic substitution (SNAr), the presence of a fluorine atom can have a pronounced rate-accelerating effect. This is because the rate-determining step in SNAr reactions is typically the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. The highly electronegative fluorine atom helps to stabilize this intermediate by withdrawing electron density, thus lowering the activation energy of this slow step. stackexchange.com Therefore, in reactions where a leaving group on the ring is substituted by a nucleophile, this compound would be expected to react faster than its non-fluorinated counterpart. Studies on the [¹⁸F]fluorination of substituted nitrobenzaldehydes have shown that the reactivity correlates with the electron density at the reaction center. researchgate.net

Conversely, for electrophilic aromatic substitution (EAS) reactions, the electron-withdrawing nature of fluorine deactivates the aromatic ring, making it less susceptible to attack by electrophiles. This deactivation would lead to slower reaction rates compared to benzene or electron-rich aromatic systems. The methoxy groups, being electron-donating, would compete with the deactivating effect of the fluorine and aldehyde groups, directing incoming electrophiles to specific positions on the ring. minia.edu.eg

The fluorine substituent also affects the acidity of any phenolic protons that might be formed upon demethylation. The electron-withdrawing fluorine atom would increase the acidity of the hydroxyl groups, making them more readily deprotonated.

While specific thermodynamic data for reactions involving this compound is scarce in the literature, computational studies on related fluorinated compounds can provide insights. For instance, understanding the bond dissociation energies (BDEs) of C-F and C-C bonds in per- and polyfluoroalkyl substances (PFAS) is crucial for devising their degradation pathways. nih.gov Similarly, computational studies on the C-O BDEs in substituted lignin model compounds have highlighted the influence of various substituents on the bond strength. nih.gov Such computational approaches could be applied to this compound to predict the thermodynamic feasibility of various reactions.

Table 2: Expected Influence of the Fluorine Substituent on Different Reaction Types

| Reaction Type | Expected Kinetic Effect | Thermodynamic Implication |

| Nucleophilic Aromatic Substitution (SNAr) | Rate acceleration | Stabilization of the negatively charged Meisenheimer intermediate. stackexchange.com |

| Electrophilic Aromatic Substitution (EAS) | Rate deceleration | Deactivation of the aromatic ring towards electrophilic attack. minia.edu.eg |

| Demethylation (Reactivity of Methoxy Groups) | May influence the Lewis basicity of the ether oxygens. | Can affect the bond dissociation energy of the C-O bonds. nih.gov |

| Acidity of Resulting Hydroxyl Groups | Increased acidity | Stabilization of the corresponding phenoxide ions. |

Theoretical and Computational Chemistry Studies of 4 Fluoro 2,5 Dimethoxybenzaldehyde

Spectroscopic Property Prediction and Validation

UV-Visible Absorption Spectra Simulation

The simulation of the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule is a key application of time-dependent density functional theory (TD-DFT). This computational method can predict the electronic transitions between molecular orbitals that occur upon the absorption of light, which are observed as absorption bands in an experimental spectrum. For a molecule like 4-Fluoro-2,5-dimethoxybenzaldehyde, the UV-Vis spectrum is expected to be characterized by transitions involving the π-orbitals of the benzene (B151609) ring and the non-bonding orbitals of the oxygen atoms in the methoxy (B1213986) and aldehyde groups.

The primary electronic transitions anticipated for this molecule are of the types π → π* and n → π. The π → π transitions, which are typically of high intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic system. The n → π* transitions, usually of lower intensity, involve the excitation of a non-bonding electron from an oxygen atom to an antibonding π* orbital. The presence of substituents on the benzene ring—the electron-donating methoxy groups and the electron-withdrawing fluoro and aldehyde groups—will influence the energies of these transitions and thus the position of the absorption maxima (λmax). TD-DFT calculations can model these effects, providing a theoretical spectrum that can be correlated with experimental findings.

Below is a representative data table illustrating the kind of results obtained from a TD-DFT simulation for a substituted benzaldehyde (B42025). It is important to note that these are illustrative values and not from a direct computational study of this compound.

| Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 310 | 0.15 | HOMO -> LUMO | π → π |

| 275 | 0.35 | HOMO-1 -> LUMO | π → π |

| 340 | 0.02 | n -> π | n → π |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. The MEP map displays regions of varying electrostatic potential on the electron density surface of the molecule, typically using a color scale.

For this compound, the MEP map would reveal specific regions of positive and negative potential. Regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are susceptible to electrophilic attack. These are expected to be located around the electronegative oxygen atoms of the aldehyde and methoxy groups, as well as the fluorine atom. Regions of positive potential (typically colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack. Such regions are anticipated on the hydrogen atoms, particularly the aldehyde proton. The aromatic ring itself will exhibit a more complex potential distribution due to the interplay of the electron-donating and electron-withdrawing substituents.

The following table provides illustrative MEP values for different atomic sites in a substituted benzaldehyde. These values are representative and not the result of a direct calculation on this compound.

| Atomic Site | Illustrative MEP Value (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Aldehyde Oxygen | -45 | Electrophilic Attack |

| Fluorine | -30 | Electrophilic Attack |

| Aldehyde Hydrogen | +25 | Nucleophilic Attack |

| Aromatic Hydrogens | +15 | Nucleophilic Attack |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

In the case of this compound, the HOMO is expected to be delocalized over the benzene ring and the electron-donating methoxy groups. The LUMO is likely to be concentrated on the electron-withdrawing aldehyde group and the aromatic ring. The combination of electron-donating (methoxy) and electron-withdrawing (fluoro, aldehyde) groups is expected to decrease the HOMO-LUMO gap compared to unsubstituted benzaldehyde, suggesting a higher reactivity. A smaller HOMO-LUMO gap facilitates electronic transitions and can be correlated with the molecule's polarizability and potential for charge transfer interactions.

A representative table of FMO analysis for a substituted benzaldehyde is shown below. This data is illustrative and not from a direct computational study of this compound.

| Parameter | Illustrative Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Non-linear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. This property is crucial for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is related to its hyperpolarizability. Computational methods, particularly DFT, can be used to predict the first hyperpolarizability (β) of a molecule, which is a measure of its second-order NLO activity.

For a molecule to have a significant NLO response, it often possesses a large dipole moment and a high degree of charge transfer, typically found in molecules with both electron-donating and electron-withdrawing groups connected by a π-conjugated system. This compound has such features: the electron-donating methoxy groups and the electron-withdrawing aldehyde and fluoro groups are attached to the aromatic ring. This arrangement can lead to a significant intramolecular charge transfer upon excitation, which is a key factor for a high first hyperpolarizability. Computational studies on similar molecules have shown that the nature and position of substituents on an aromatic ring can be tailored to enhance NLO properties.

The following table presents illustrative calculated NLO properties for a substituted benzaldehyde, with urea (B33335) often used as a reference compound in such studies. These values are for comparative purposes and are not from direct calculations on this compound.

| Property | Illustrative Calculated Value |

|---|---|

| Dipole Moment (Debye) | 3.5 |

| First Hyperpolarizability (β) (10-30 esu) | 15 |

| β (relative to urea) | ~40x |

Synthesis and Characterization of Derivatives and Analogues of 4 Fluoro 2,5 Dimethoxybenzaldehyde

Exploration of Substituted Benzaldehyde (B42025) Derivatives

The core structure of 4-fluoro-2,5-dimethoxybenzaldehyde has been modified to create a range of substituted benzaldehyde derivatives. These modifications are often aimed at altering the electronic properties and reactivity of the parent molecule.

One common approach involves the nucleophilic aromatic substitution of the fluorine atom. For instance, the reaction of 4-bromo-2,5-dimethoxybenzaldehyde (B105343) with various thiols in the presence of potassium carbonate in dimethylformamide (DMF) has been shown to yield 4-alkylthio-2,5-dimethoxybenzaldehydes in excellent yields. mdma.ch This method provides a straightforward route to introduce sulfur-containing functional groups at the 4-position.

Another strategy focuses on the manipulation of the substituent groups already present on the aromatic ring. For example, 2',4',6'-trimethoxyacetophenone (B1218526) has been reacted with various fluorine-substituted benzaldehydes to produce chalcone (B49325) derivatives. acgpubs.org These reactions, typically carried out under Claisen-Schmidt condensation conditions, can lead to the formation of complex molecules with both fluorine and methoxy (B1213986) groups. acgpubs.org The solvent choice in these reactions is critical; while methanol (B129727) can lead to nucleophilic aromatic substitution of fluorine, using a solvent like tetrahydrofuran (B95107) (THF) can prevent this side reaction. acgpubs.org

Here is a table summarizing some substituted benzaldehyde derivatives:

| Derivative Name | Starting Material | Reagents | Key Findings |

| 4-Alkylthio-2,5-dimethoxybenzaldehydes | 4-Bromo-2,5-dimethoxybenzaldehyde | Thiols, K2CO3, DMF | Excellent yields for nucleophilic substitution of the bromine atom. mdma.ch |

| Fluorine-methoxy substituted chalcones | 2',4',6'-Trimethoxyacetophenone and fluorine-substituted benzaldehydes | 50% KOH, MeOH or THF | Solvent choice influences whether nucleophilic aromatic substitution of fluorine occurs. acgpubs.org |

Development of Fluoro-Dimethoxyaryl-Containing Heterocyclic Compounds

The this compound moiety is a valuable precursor for the synthesis of various heterocyclic compounds. The presence of the aldehyde group and the activated aromatic ring allows for a range of cyclization reactions.

Fluoroalkyl amino reagents (FARs) have emerged as powerful tools for introducing fluorinated groups onto heterocyclic scaffolds. nih.gov While not a direct reaction of this compound, the principles of using fluorinated building blocks are relevant. For example, fluorinated 1,3-diketones or their analogues can react with hydrazines to form fluoroalkyl pyrazoles. nih.gov

The aldehyde functionality of this compound can be directly involved in the formation of heterocyclic rings. For instance, it can undergo condensation reactions with various nucleophiles to form imines, which can then be further elaborated into more complex heterocyclic systems. The synthesis of 4'-substituted-2'-deoxy-2'-α-fluoro nucleoside analogs demonstrates the versatility of fluorinated aldehydes in constructing complex, biologically relevant molecules. nih.gov In one example, an aldehyde was reacted with 3-bromopropylamine (B98683) to form an imine, which was subsequently reduced and cyclized to form an azetidine (B1206935) derivative. nih.gov

Synthesis of Polymeric Materials Incorporating the this compound Moiety

The unique electronic and physical properties imparted by the fluorine and methoxy groups make this compound an attractive monomer for the synthesis of novel polymeric materials.

The incorporation of fluorine atoms into conjugated polymer backbones is a well-established strategy for tuning their electro-optical properties. researchgate.net For example, the polymerization of fluorinated dithienobenzothiadiazole with 1,4-dialkoxybenzene via direct heteroarylation polymerization (DHAP) has been reported. researchgate.net This work highlights how the degree and position of fluorination can significantly impact the reactivity of the monomers and the properties of the resulting polymers. researchgate.net While this example does not directly use this compound, it illustrates the principles that would apply to its use in polymerization reactions.

Polymer-bound versions of related benzaldehyde derivatives have also been synthesized. For example, 4-benzyloxy-2,6-dimethoxybenzaldehyde has been attached to a polymer support. sigmaaldrich.com This polymer-bound aldehyde can then be used in solid-phase synthesis, allowing for the efficient construction of combinatorial libraries of complex molecules.

A summary of relevant polymerization data is presented below:

| Polymer Type | Monomers | Polymerization Method | Key Properties of Resulting Polymer |

| Fluorinated Donor-Acceptor Copolymer | Fluorinated dithienobenzothiadiazole and 1,4-dialkoxybenzene | Direct Heteroarylation Polymerization (DHAP) | Tunable bandgap and ionization energy based on the degree of fluorination. researchgate.net |

| Polymer-Bound Benzaldehyde | 4-Benzyloxy-2,6-dimethoxybenzaldehyde and polystyrene | Not specified | Allows for use in solid-phase synthesis. sigmaaldrich.com |

Functionalization at the Aldehyde and Aromatic Ring Positions for Novel Scaffolds

Further diversification of molecules derived from this compound can be achieved through functionalization at both the aldehyde group and the aromatic ring.

The aldehyde group is highly versatile and can be transformed into a wide range of other functional groups. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an alkene via Wittig-type reactions. It can also participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Grignard reactions.

The aromatic ring can also be further functionalized. While the fluorine atom can be displaced by nucleophiles, other positions on the ring can also undergo electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. The presence of the activating methoxy groups and the deactivating (but ortho-, para-directing) fluorine and aldehyde groups will influence the regioselectivity of such reactions.

The synthesis of 4'-substituted-2'-deoxy-2'-α-fluoro nucleoside analogs provides excellent examples of functionalization at a position equivalent to the aldehyde group in a sugar ring. nih.gov For instance, oxidation of a primary alcohol to an aldehyde, followed by reaction with a Wittig reagent or other carbon nucleophiles, allows for the introduction of a variety of substituents. nih.gov

Applications of 4 Fluoro 2,5 Dimethoxybenzaldehyde in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Organic Chemistry

The strategic placement of electron-donating methoxy (B1213986) groups and an electron-withdrawing fluorine atom on the benzaldehyde (B42025) scaffold makes 4-Fluoro-2,5-dimethoxybenzaldehyde a highly valuable intermediate in organic synthesis. The aldehyde group itself is a gateway to a vast number of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.

Building Block for Complex Molecule Synthesis (e.g., natural product synthesis precursors)

Aromatic aldehydes are fundamental starting materials for the construction of more complex molecular frameworks. The non-fluorinated parent compound, 2,5-dimethoxybenzaldehyde (B135726), is a well-known precursor in the synthesis of various compounds. wikipedia.orgchemicalbook.com For instance, it is a key starting material for producing 2,5-dimethoxyphenethylamine (2C-H), which serves as a foundation for a class of research chemicals. wikipedia.org

The introduction of a fluorine atom, as in this compound, can significantly influence the biological activity of the resulting complex molecules. Fluorine is known to enhance properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.net Therefore, this compound is a promising building block for creating fluorinated analogs of natural products or other bioactive molecules, potentially leading to compounds with improved or novel therapeutic properties. The aldehyde functionality allows for chain extension and the introduction of further functional groups necessary for mimicking complex natural structures.

Precursor for Advanced Organic Materials (e.g., liquid crystals, dyes, polymers)

The development of advanced organic materials with tailored optical and electronic properties is a burgeoning field of research. Substituted benzaldehydes are often employed as precursors for these materials. For example, 2,5-dimethoxybenzaldehyde is used as an intermediate for textile dyes. google.com The incorporation of fluorine into the molecular structure can impart unique characteristics to the resulting materials, such as altered liquid crystalline phases, enhanced thermal stability in polymers, and specific absorption and emission properties in dyes. man.ac.uk

The reactivity of the aldehyde group in this compound allows for its incorporation into polymeric structures or for the synthesis of dyes through condensation reactions. bloomtechz.com The presence of fluorine can also influence the intermolecular interactions, which is a critical factor in the design of liquid crystals and other self-assembling materials. acs.org

Applications in Specialty Chemical Manufacturing (excluding any direct human/animal use)

Beyond the synthesis of complex molecules and advanced materials, this compound has potential applications in the manufacturing of various specialty chemicals. Its structural analog, 2,5-dimethoxybenzaldehyde, finds use as an intermediate in the preparation of developing agents for photography and as an additive to improve the performance of electroplating baths. google.com

Given the known applications of fluorinated compounds in agrochemicals, this compound could serve as a precursor for new crop protection agents. chemimpex.com The fluorine atom can enhance the biological efficacy of these agents. Furthermore, the unique electronic properties conferred by the fluorine and methoxy substituents could make it a valuable component in the synthesis of specialized solvents or other industrial chemicals where specific physicochemical properties are required.

Potential in Research and Development of Novel Chemical Entities

The development of novel chemical entities with unique properties is a cornerstone of chemical research. This compound represents a valuable scaffold for such endeavors. The combination of its functional groups allows for a wide range of chemical modifications, enabling the exploration of new chemical space.

In medicinal chemistry research, the strategic placement of fluorine is a common strategy to fine-tune the properties of drug candidates. researchgate.net The 4-fluoro-2,5-dimethoxybenzoyl moiety could be incorporated into various molecular structures to probe its effect on biological activity. Similarly, in materials science, this compound could be used to systematically study the influence of fluorine substitution on the properties of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and photovoltaic cells. bloomtechz.com The versatility of this compound makes it a promising tool for researchers aiming to develop new molecules with tailored functions.

Compound Information Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not available | C₉H₉FO₃ | 184.17 |

| 2,5-Dimethoxybenzaldehyde | 93-02-7 | C₉H₁₀O₃ | 166.17 |

| 2-Fluoro-4,5-dimethoxybenzaldehyde | 71924-62-4 | C₉H₉FO₃ | 184.17 |

| 2,5-Dimethoxyphenethylamine | 2434-04-0 | C₁₀H₁₅NO₂ | 181.23 |

| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 101010-09-3 | C₈H₈FNO₄ | 201.15 |

Advanced Analytical Methods for 4 Fluoro 2,5 Dimethoxybenzaldehyde

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in determining the purity of 4-Fluoro-2,5-dimethoxybenzaldehyde and separating it from starting materials, by-products, and other impurities. Gas and liquid chromatography, particularly when coupled with mass spectrometry, provide powerful tools for both qualitative and quantitative analysis.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a standard method for assessing the purity of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase within a capillary column. For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. Purity levels for analogous compounds like 2-Fluoro-4,5-dimethoxybenzaldehyde are often specified at ≥ 98% by GC. rsc.org

Table 1: Illustrative GC-MS Parameters for Analysis of a Substituted Benzaldehyde (B42025)

| Parameter | Value/Condition |

| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Carrier Gas | Helium, constant flow |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

This table presents typical parameters and does not represent a validated method for this specific compound.

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds, including those that are not sufficiently volatile or stable for GC analysis. For this compound, reversed-phase HPLC with a C18 column is a common approach. epa.govresearchgate.net Separation is achieved based on the compound's polarity, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is often performed using a UV detector, as the aromatic ring and carbonyl group of the aldehyde provide strong chromophores. epa.govresearchgate.net

For enhanced sensitivity and specificity, particularly in complex matrices or for trace-level impurity profiling, HPLC can be coupled with mass spectrometry (HPLC-MS). This provides molecular weight and structural information for each separated component. Furthermore, derivatization with a fluorescent tag can be employed to significantly increase detection sensitivity in HPLC with fluorescence detection (HPLC-FL). nih.gov

Table 2: General HPLC-UV Method Parameters for Aromatic Aldehydes

| Parameter | Value/Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10-20 µL |

This table outlines a general starting point for method development.

Quantitative Analysis Methods

Beyond chromatographic purity assessment, specific quantitative methods are necessary to determine the exact concentration or amount of this compound in a sample.

Spectrophotometric assays offer another avenue for quantification. These methods typically involve reacting the aldehyde with a chromogenic reagent to produce a colored product, the absorbance of which can be measured and correlated to concentration via a calibration curve. tandfonline.comtandfonline.com For instance, aromatic aldehydes can react with reagents like diphenylamine (B1679370) in an acidic medium to form colored complexes. tandfonline.comtandfonline.com

A more modern and highly precise technique is Quantitative Nuclear Magnetic Resonance (qNMR) . Since this compound contains fluorine, ¹⁹F qNMR can be a particularly powerful, selective, and direct method for quantification without the need for a reference standard of the analyte itself, using instead a certified internal standard containing fluorine. ¹H qNMR is also applicable, using characteristic proton signals of the aldehyde. dntb.gov.ua

In-Process Monitoring Techniques for Reaction Optimization

The ability to monitor the progress of the synthesis of this compound in real-time is invaluable for reaction optimization, ensuring higher yields and purity while minimizing reaction time and by-product formation.

In-line and on-line spectroscopic methods are at the forefront of in-process monitoring. Techniques such as NMR spectroscopy can be integrated directly into a flow reactor or with a batch reactor via a flow loop to track the disappearance of reactants and the appearance of the product and intermediates over time. researchgate.netbeilstein-journals.org This provides detailed kinetic and mechanistic information. Other spectroscopic methods, like Fourier-transform infrared (FTIR) and Raman spectroscopy, can also be employed using fiber-optic probes inserted directly into the reaction vessel to monitor changes in vibrational bands corresponding to key functional groups.

These Process Analytical Technology (PAT) tools allow for precise control over reaction parameters, enabling the development of more efficient, robust, and safer synthetic processes.

Future Research Directions and Emerging Trends

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly focusing on developing synthetic pathways that are both economically viable and environmentally responsible. Traditional methods for synthesizing substituted benzaldehydes often involve harsh reagents and generate significant waste. patsnap.comchemicalbook.comcqu.edu.cnchemicalbook.com Future research will prioritize the development of greener alternatives for the synthesis of 4-Fluoro-2,5-dimethoxybenzaldehyde.

Key areas of exploration include:

Catalytic Processes: The use of catalysts, particularly those based on abundant and non-toxic metals like cobalt, can lead to more efficient and environmentally friendly reactions. patsnap.com Research into novel catalytic systems can reduce the need for stoichiometric reagents and minimize waste production. chemistryjournals.net

Alternative Solvents: Moving away from volatile and toxic organic solvents is a cornerstone of green chemistry. chemistryjournals.net The exploration of water, ionic liquids, and supercritical fluids as reaction media for the synthesis of fluorinated benzaldehydes will be a significant area of investigation. chemistryjournals.net

Renewable Feedstocks: While currently derived from petrochemical sources, future research may explore pathways to synthesize this compound and its precursors from renewable biomass.

Waste Reduction and Recycling: The development of processes that minimize waste and allow for the recycling of catalysts and reagents is crucial for sustainable manufacturing. google.com For instance, procedures that result in neutralized byproducts that can be repurposed offer a significant environmental advantage. google.com

Exploration of Catalytic Transformations and Stereoselective Synthesis

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations. Future research will undoubtedly focus on expanding its synthetic utility through novel catalytic methods.

Emerging trends in this area include:

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. Research into catalytic systems that can selectively activate and functionalize the C-H bonds of the aromatic ring or the aldehyde group will be of great interest.

Stereoselective Synthesis: The creation of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. The development of stereoselective reactions, such as asymmetric additions to the carbonyl group of this compound, will be a major focus. nih.govmdpi.comyoutube.com This includes the design of new chiral ligands and catalysts to control the three-dimensional arrangement of atoms in the products. mdpi.comacs.org

Photoredox Catalysis: The use of light to drive chemical reactions has emerged as a powerful tool in organic synthesis. acs.orgmdpi.com Exploring photoredox-catalyzed transformations of this compound could unlock new reaction pathways and provide access to novel molecular architectures. acs.orgacs.org

High-Throughput Screening for Novel Reactivity

The discovery of new reactions and the optimization of existing ones can be significantly accelerated through high-throughput screening (HTS) techniques. unchainedlabs.com This approach allows for the rapid evaluation of a large number of reaction variables, including catalysts, solvents, and reaction conditions. unchainedlabs.comd-nb.info

For this compound, HTS can be applied to:

Discover New Transformations: By systematically screening a wide range of reagents and catalysts, novel reactions involving this compound can be identified. unchainedlabs.com

Optimize Reaction Conditions: HTS is an efficient method for finding the optimal conditions to maximize the yield and selectivity of a desired reaction. beilstein-journals.org

Identify Novel Catalysts: Screening large libraries of potential catalysts can lead to the discovery of new and more effective catalytic systems for transformations of this compound.

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis. hilarispublisher.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal synthetic routes, and even design new molecules with desired properties. acs.orgnih.govresearchgate.netacs.org

In the context of this compound, ML and AI can be utilized to:

Predict Reaction Outcomes: ML models can be trained to predict the products and yields of reactions involving this compound under various conditions. beilstein-journals.orgrsc.org This can save significant time and resources by avoiding unsuccessful experiments.

Optimize Synthetic Routes: AI algorithms can be used to design the most efficient and cost-effective synthetic pathways to this compound and its derivatives. chemical.ai

Propose Novel Reactions: By learning the underlying principles of chemical reactivity, AI systems may be able to propose entirely new and non-intuitive transformations of this compound.

Accelerate Catalyst Design: AI can be employed to design and optimize catalysts for specific transformations, leading to more efficient and selective reactions. arxiv.org

Investigation of Solid-State Properties and Polymorphism

The solid-state properties of a chemical compound, such as its crystal structure and polymorphism, can have a significant impact on its physical and chemical behavior. Polymorphism, the ability of a substance to exist in more than one crystal form, is particularly important in the pharmaceutical industry, as different polymorphs can exhibit different solubilities, stabilities, and bioavailabilities.

Future research on this compound should include a thorough investigation of its solid-state properties. This would involve:

Single Crystal X-ray Diffraction: Determining the precise three-dimensional arrangement of atoms in the crystal lattice.

Polymorph Screening: Systematically searching for different crystalline forms of the compound under various crystallization conditions.

Characterization of Polymorphs: Using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to characterize the different polymorphic forms.

Understanding the solid-state chemistry of this compound will be crucial for its development and application in various fields, particularly in materials science and pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.